2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide

Catalog No.
S13485128
CAS No.
M.F
C9H9N5O
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide

Product Name

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]acetamide

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C9H9N5O/c10-9(15)5-7-1-3-8(4-2-7)14-6-11-12-13-14/h1-4,6H,5H2,(H2,10,15)

InChI Key

GQVZGHWUSMZCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)N2C=NN=N2

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide, also known as N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, is a compound characterized by the presence of a tetrazole ring attached to a phenylacetamide structure. The tetrazole moiety is a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, which contributes to the compound's unique chemical properties and biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, especially in the modulation of enzyme activity related to metabolic pathways.

, which include:

  • Substitution Reactions: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound is susceptible to oxidation and reduction reactions, particularly at the tetrazole ring and the phenylacetamide moiety.
  • Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkenes and alkynes, resulting in the formation of new heterocyclic compounds.

Common reagents used in these reactions include sodium azide for tetrazole formation and zinc chloride as a catalyst during synthesis. Acetic anhydride is often employed to introduce the acetamide functionality .

The biological activity of 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been linked primarily to its interaction with protein tyrosine phosphatase 1B (PTP1B). Inhibition of PTP1B affects insulin signaling pathways, suggesting potential applications in diabetes management. The compound has demonstrated a broad range of biological effects, including anti-cancer properties, as evidenced by molecular docking studies that indicate significant interactions with key proteins involved in cancer pathways .

The synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide typically involves:

  • Formation of the Tetrazole Ring: This is achieved by reacting 4-aminobenzonitrile with sodium azide in the presence of a catalyst like zinc chloride.
  • Acetamide Introduction: The resultant tetrazole intermediate is then reacted with acetic anhydride to yield the final product.

Industrial synthesis may utilize continuous flow reactors and automated systems to optimize yield and quality .

The primary applications of 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide are found in medicinal chemistry and drug development. Its role as a PTP1B inhibitor positions it as a candidate for diabetes treatment. Additionally, its anti-cancer potential makes it relevant for research into cancer therapeutics. Furthermore, due to its unique structural features, it serves as a valuable scaffold for designing new drugs targeting various biological pathways .

Molecular docking studies have shown that 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide exhibits strong binding affinities with proteins such as TP53 and NF-KAPPA-B, indicating its potential as an anti-cancer agent. Binding energies observed in these studies suggest that modifications to this compound could enhance its therapeutic efficacy against specific cancer targets .

Several compounds share structural similarities with 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide:

Compound NameStructureUnique Features
N-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]acetamideStructureContains a mercapto group which may enhance biological activity.
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide-Features a methoxy group that may alter solubility and bioavailability.

Uniqueness

The uniqueness of 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable scaffold in drug design. Its stability and reactivity further distinguish it from similar compounds, facilitating diverse applications in medicinal chemistry .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.08070993 g/mol

Monoisotopic Mass

203.08070993 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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